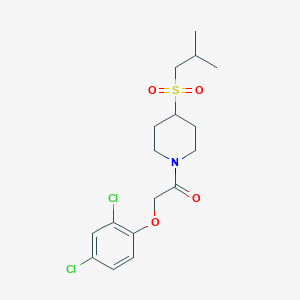
2-(2,4-Dichlorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2,4-Dichlorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone" is a chemical entity known for its distinct structural features, which include a 2,4-dichlorophenoxy group and a 4-(isobutylsulfonyl)piperidin-1-yl)ethanone moiety. This compound's synthesis, structural characteristics, and chemical properties suggest potential applications in various fields of chemical research.
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, such as substitution reactions and condensation processes. For instance, compounds with similar structural frameworks are synthesized through the substitution reaction of phenyl(piperidin-4-yl)methanone oxime with dichloro-benzenesulfonylchloride, followed by characterization using spectroscopic techniques and single crystal X-ray diffraction studies (Karthik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family often reveals a piperidine ring adopting a chair conformation and a distorted tetrahedral geometry around sulfur atoms. The crystal structure is stabilized by various intermolecular interactions, including hydrogen bonds and π···π interactions, as confirmed by X-ray diffraction studies and theoretical calculations (Karthik et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds of similar structural categories include microwave-assisted synthesis, highlighting efficient pathways to obtain novel derivatives with potential biological activities. These reactions showcase the versatility of piperidin-1-yl phenyl ethanone as a precursor for further chemical modifications (Merugu et al., 2010).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, of related compounds are crucial for determining their practical applications. Thermal analysis often reveals stable structures within specific temperature ranges, indicating potential for material science applications (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and binding potential, are essential for understanding the interactions of these compounds with biological targets. For example, molecular docking studies can elucidate the compound's pharmacokinetic nature and potential biological applications, such as cytotoxicity evaluations (Govindhan et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study on the synthesis and characterization of a related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, highlights the process of synthesizing complex molecules that involve substitution reactions, single crystal X-ray diffraction studies, and density functional theory calculations for optimizing structural coordinates. The study reveals insights into molecular geometry, intermolecular interactions, and thermal properties, which could be relevant for understanding similar compounds (Karthik et al., 2021).
Antibacterial Activity
- Research on microwave-assisted synthesis and antibacterial activity of compounds containing the piperidine moiety demonstrates the potential for developing new antibacterial agents. The synthesis process, involving reactions under microwave irradiation and subsequent screening for antibacterial properties, provides a framework for exploring the antibacterial potential of similar compounds (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Docking Studies
- A study on 1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone explores its synthesis, characterization, and biological application potentials. The use of molecular docking studies to elucidate insights of new molecules in carrier protein interactions suggests a methodological approach that could be applied to similar compounds for understanding their biological relevance (Govindhan et al., 2017).
Advanced Oxidation Processes
- The mineralization of 2,4-dichlorophenoxyacetic acid (2,4-D) using advanced electrochemical oxidation processes showcases a potential application for the degradation of environmental pollutants. This research might offer insights into the degradation pathways and environmental impact of structurally related compounds (Brillas, Calpe, & Casado, 2000).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO4S/c1-12(2)11-25(22,23)14-5-7-20(8-6-14)17(21)10-24-16-4-3-13(18)9-15(16)19/h3-4,9,12,14H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRTWANGIAZFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2486900.png)

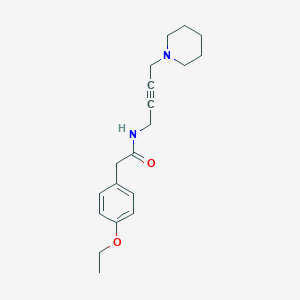
![(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2486903.png)

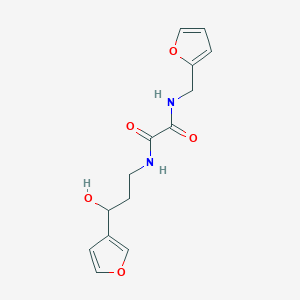
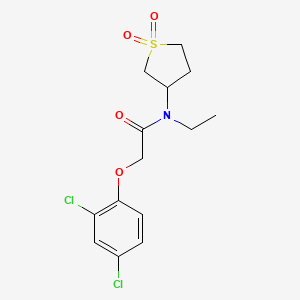

![2-amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2486911.png)
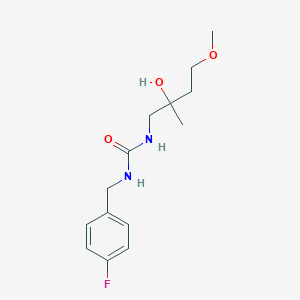
![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2486917.png)
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2486918.png)

![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2486922.png)